molecular formula C11H14N4O2 B8287430 1,3-Bis(2-cyanoethyl)-4,4-dimethyl-2,5-dioxoimidazolidine

1,3-Bis(2-cyanoethyl)-4,4-dimethyl-2,5-dioxoimidazolidine

Cat. No. B8287430
M. Wt: 234.25 g/mol
InChI Key: KRCXCJUMIUAVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053441

Procedure details

A diamine containing the hydantoin ring is 1,3-bis-(3-aminopropyl)-5,5-dimethylhydantoin which may be prepared as described by Sato, Nippon Kaguku Zasshi, 83, 318-23 (1962). 5-5-dimethylhydantoin is reacted with acrylonitrile yielding 1,3-bis (2-cyanoethyl)-5,5-dimethylhydantoin which is further reacted with hydrogen gas in the presence of Raney nickel to yield 1,3-bis-(3-aminopropyl)-5,5-dimethylhydantoin. This compound is available semi-commercially from Glyco, Inc. as Dantomin DAP.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-5-dimethylhydantoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[C:11]([CH3:13])([CH3:12])[C:9](=[O:10])[N:8]([CH2:14][CH2:15][CH2:16][NH2:17])[C:6]1=[O:7].C(#N)C=C>>[C:2]([CH2:3][CH2:4][N:5]1[C:11]([CH3:12])([CH3:13])[C:9](=[O:10])[N:8]([CH2:14][CH2:15][C:16]#[N:17])[C:6]1=[O:7])#[N:1]

Inputs

Step One
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCN1C(=O)N(C(=O)C1(C)C)CCCN
Step Three
Name
5-5-dimethylhydantoin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN1C(=O)N(C(=O)C1(C)C)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.